lithium(1+) ion 4-{[3-(dimethylamino)pyrrolidin-1-yl]methyl}-1-methyl-1H-pyrazole-3-carboxylate
説明
Lithium(1+) ion 4-{[3-(dimethylamino)pyrrolidin-1-yl]methyl}-1-methyl-1H-pyrazole-3-carboxylate (molecular formula: C₁₂H₁₉LiN₄O₂, molecular weight: 258.25 g/mol) is a lithium salt of a pyrazole-carboxylate derivative. Its structure features:
- A 1-methyl-1H-pyrazole core substituted at the 3-position with a carboxylate group.
- A 4-{[3-(dimethylamino)pyrrolidin-1-yl]methyl} side chain, which introduces a pyrrolidine ring with a dimethylamino group at the 3-position.
- A lithium counterion, contributing to its ionic character and solubility profile .
The compound has a purity of 95% and is associated with CAS identifiers EN300-127217 and EN300-127227 .
特性
IUPAC Name |
lithium;4-[[3-(dimethylamino)pyrrolidin-1-yl]methyl]-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2.Li/c1-14(2)10-4-5-16(8-10)7-9-6-15(3)13-11(9)12(17)18;/h6,10H,4-5,7-8H2,1-3H3,(H,17,18);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYFIYYKIKZJHV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C=C(C(=N1)C(=O)[O-])CN2CCC(C2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19LiN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 4-{[3-(dimethylamino)pyrrolidin-1-yl]methyl}-1-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Pyrrolidine Moiety: The dimethylamino pyrrolidine group is introduced via nucleophilic substitution, where the pyrazole derivative reacts with a suitable pyrrolidine derivative.
Lithiation: The final step involves the lithiation of the pyrazole derivative using a lithium salt, such as lithium chloride, under anhydrous conditions to form the lithium(1+) ion complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it into an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce alcohol derivatives.
科学的研究の応用
Synthesis and Structural Properties
The synthesis of lithium(1+) ion 4-{[3-(dimethylamino)pyrrolidin-1-yl]methyl}-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of lithium salts with specific organic precursors. The reaction conditions, including temperature and solvent choice (often polar aprotic solvents), are critical for achieving high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure of the synthesized compound.
Key Structural Data:
- Molecular Formula: C12H18LiN3O2
- Molecular Weight: 245.21 g/mol
- CAS Number: 2155856-40-7
The compound features a lithium ion coordinated to a pyrazole moiety, which is known for its biological activity and ability to form stable complexes with metals.
Medicinal Chemistry
Lithium compounds have long been studied for their therapeutic effects, particularly in the treatment of bipolar disorder. The unique structure of this compound suggests potential neuroprotective effects. Research indicates that compounds with similar structures may modulate neurotransmitter systems, making them candidates for further investigation in treating neurological disorders.
Coordination Chemistry
The compound can act as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals. This property opens avenues for its use in catalysis and materials science, where metal-ligand interactions are crucial.
Pharmacokinetics and Drug Design
In silico studies have been conducted to analyze the pharmacokinetic properties of similar compounds, including absorption, distribution, metabolism, and excretion (ADME) profiles. These studies assess the drug-likeness and medicinal properties of the compound, providing insights into its potential as a therapeutic agent.
Case Studies and Research Findings
Recent research has highlighted various studies involving pyrazole derivatives that share structural similarities with this compound:
作用機序
The mechanism of action of lithium(1+) ion 4-{[3-(dimethylamino)pyrrolidin-1-yl]methyl}-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The lithium ion can modulate the activity of enzymes and receptors, while the pyrazole moiety may interact with nucleic acids or proteins. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Structural and Functional Group Comparisons
Morpholinyl Dihydroindene Carboxylate Analogs
A structurally related compound, 2-(morpholin-4-yl)-2,3-dihydro-1H-indene-2-carboxylate (molecular formula: C₁₀H₁₀O₄ , molecular weight: 194.19 g/mol ), shares the carboxylate moiety but differs in its heterocyclic amine and core structure:
- Heterocyclic amine: Morpholine (a six-membered ring with one oxygen and one nitrogen atom) vs. the pyrrolidine (five-membered, all-carbon ring with a dimethylamino substituent) in the target compound.
- Core structure: A dihydroindene (fused bicyclic system) vs. a monocyclic pyrazole.
- Impact on properties: The morpholine’s oxygen atom may enhance hydrophilicity, whereas the pyrrolidine’s dimethylamino group could increase lipophilicity, affecting solubility and membrane permeability .
Pyrazolopyrimidine Derivatives
Compounds such as 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (from ) share the pyrazole ring but incorporate fused pyrimidine systems:
- Functional groups: Amino and imino substituents vs. the carboxylate and pyrrolidinyl-methyl groups in the target compound.
- Synthetic routes : Both classes may involve cyclization reactions, but the pyrazolopyrimidines require additional steps to form fused heterocycles .
Data Table: Key Parameters of Target Compound and Analogs
Implications of Structural Differences
- Bioavailability : The lithium ion in the target compound may improve aqueous solubility compared to neutral analogs, facilitating ionic interactions in biological systems.
- Binding Affinity : The pyrrolidinyl-methyl side chain could offer conformational flexibility for target engagement, whereas rigid fused pyrazolopyrimidines might exhibit higher specificity .
- Stability : The carboxylate group in the target compound may confer pH-dependent stability, unlike the amine-rich pyrazolopyrimidines, which could be prone to oxidation .
生物活性
Lithium(1+) ion 4-{[3-(dimethylamino)pyrrolidin-1-yl]methyl}-1-methyl-1H-pyrazole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound can be described as a pyrazole derivative with a dimethylamino group and a pyrrolidine moiety. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole framework followed by functionalization to introduce the lithium ion and other substituents.
Synthesis Overview
- Formation of Pyrazole Core : The initial step involves the condensation of hydrazine derivatives with carbonyl compounds to form the pyrazole ring.
- Introduction of Functional Groups : Subsequent reactions introduce the dimethylamino and pyrrolidine groups, often through nucleophilic substitution or coupling reactions.
- Lithium Ion Coordination : Finally, lithium salts are used to coordinate with the carboxylate group, stabilizing the compound.
Pharmacological Properties
Lithium compounds are known for their mood-stabilizing effects, particularly in treating bipolar disorder. The specific pyrazole derivative under discussion has shown promising results in various biological assays:
- Anticancer Activity : Research indicates that pyrazole derivatives possess significant anticancer properties. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines (e.g., A549, MCF-7) .
- Anti-inflammatory Effects : Pyrazoles are recognized for their anti-inflammatory properties. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
The mechanisms by which this compound exerts its effects may involve:
- Inhibition of Key Enzymes : Many pyrazole derivatives inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Modulation of Signaling Pathways : Lithium ions are known to affect intracellular signaling pathways, particularly those involving phosphoinositide metabolism and glycogen synthase kinase 3 (GSK3), which may contribute to their mood-stabilizing effects .
Study 1: Anticancer Activity
A study published in Pharmaceutical Research evaluated several pyrazole derivatives for their anticancer potential. The compound exhibited an IC50 value of 0.39 μM against HCT116 cell lines, indicating strong cytotoxicity .
Study 2: Anti-inflammatory Effects
In another investigation focused on anti-inflammatory properties, a related pyrazole derivative was tested for its ability to reduce inflammation in murine models. Results showed a significant reduction in edema and inflammatory markers compared to controls .
Table 1: Biological Activities of Lithium(1+) Ion Pyrazole Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
